molecular formula C13H14N2O4S B1334047 2-N-Boc-amino-4-benzothiazole-6-carboxylic acid CAS No. 225525-50-8

2-N-Boc-amino-4-benzothiazole-6-carboxylic acid

Cat. No.: B1334047
CAS No.: 225525-50-8
M. Wt: 294.33 g/mol
InChI Key: HMAATCOHUYHORT-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

The systematic nomenclature of 2-N-tert-butoxycarbonylamino-4-benzothiazole-6-carboxylic acid reflects its complex molecular architecture incorporating multiple functional groups within a heterocyclic framework. The International Union of Pure and Applied Chemistry designation identifies this compound as 2-((tert-butoxycarbonyl)amino)benzo[d]thiazole-6-carboxylic acid, emphasizing the positioning of the tert-butoxycarbonyl protective group at the 2-position of the benzothiazole ring system. The Chemical Abstracts Service registry number 225525-50-8 provides a unique identifier for this specific molecular entity, facilitating accurate identification across chemical databases and literature. Alternative nomenclature systems recognize this compound through various synonyms including 2-N-tert-butoxycarbonylaminobenzothiazole-6-carboxylic acid and 2-tert-butoxycarbonylamino-benzothiazole-6-carboxylic acid, reflecting different conventions for expressing the protective group attachment.

The molecular descriptor language systems employ specific codes to represent the compound's structure digitally. The Simplified Molecular Input Line Entry System notation records the structure as a standardized linear format, while the International Chemical Identifier provides a unique string representation enabling computational analysis and database searching. The International Chemical Identifier Key serves as a condensed hash of the full identifier, facilitating rapid database queries and structural comparisons. These nomenclature systems collectively ensure precise communication of the compound's identity across diverse research contexts and international scientific communities.

Structural Features and Molecular Properties

The molecular architecture of 2-N-tert-butoxycarbonylamino-4-benzothiazole-6-carboxylic acid encompasses a benzothiazole heterocyclic core with strategically positioned functional groups that define its chemical behavior. The compound exhibits a molecular formula of C₁₃H₁₄N₂O₄S, corresponding to a precise molecular weight of 294.33 grams per mole. The benzothiazole ring system consists of a benzene ring fused to a thiazole heterocycle, creating a rigid planar framework that influences the compound's electronic properties and intermolecular interactions. The 6-position carboxylic acid group provides acidic functionality with a predicted acid dissociation constant value of 3.70 ± 0.30, indicating moderate acidity suitable for various synthetic transformations.

The tert-butoxycarbonyl protective group attached at the 2-position represents a bulky substituent that significantly influences the compound's steric profile and chemical reactivity. This protective group consists of a tert-butyl moiety connected through a carbamate linkage, providing stability under basic conditions while remaining cleavable under acidic treatment. The compound's predicted density of 1.416 grams per cubic centimeter reflects the compact packing of atoms within the molecular structure. Physical characterization reveals the compound exists as a white to light brown powder with a melting point range of 245-251 degrees Celsius, indicating substantial intermolecular interactions and crystalline stability.

Table 1: Fundamental Molecular Properties

Property Value Reference
Molecular Formula C₁₃H₁₄N₂O₄S
Molecular Weight 294.33 g/mol
Chemical Abstracts Service Number 225525-50-8
Predicted Density 1.416 g/cm³
Melting Point 245-251°C
Predicted Acid Dissociation Constant 3.70 ± 0.30
Physical Form White to light brown powder
Refractive Index 1.667

Historical Context in Benzothiazole Chemistry

The development of benzothiazole chemistry traces back to early investigations of heterocyclic compounds, with the benzothiazole core structure first synthesized in the late nineteenth century through condensation reactions of aniline derivatives with carbon disulfide. The benzothiazole-6-carboxylic acid framework represents a significant milestone in this chemical lineage, as documented by its Chemical Abstracts Service number 3622-35-3 and molecular formula C₈H₅NO₂S. This parent compound serves as a fundamental building block for more complex derivatives, including the tert-butoxycarbonyl-protected variants that emerged with the advancement of protective group chemistry in the mid-twentieth century. The introduction of tert-butoxycarbonyl protection strategies revolutionized amino acid and peptide synthesis, leading to the application of these methods to benzothiazole chemistry.

Research publications from the early 2000s demonstrate the systematic exploration of tert-butoxycarbonyl-protected benzothiazole derivatives for pharmaceutical applications. European Journal of Medicinal Chemistry and Bioorganic and Medicinal Chemistry Letters documented extensive studies on these compounds, establishing structure-activity relationships and synthetic methodologies. The evolution of benzothiazole chemistry reflects broader trends in heterocyclic chemistry, where the combination of aromatic stability with heteroatom functionality creates versatile synthetic intermediates. Contemporary research continues to build upon these historical foundations, exploring new applications and synthetic approaches that leverage the unique properties of benzothiazole scaffolds.

Significance in Chemical Research

The research significance of 2-N-tert-butoxycarbonylamino-4-benzothiazole-6-carboxylic acid stems from its dual functionality as both a protected amino derivative and a carboxylic acid-containing heterocycle. This combination enables orthogonal synthetic strategies where the tert-butoxycarbonyl group provides temporary protection of the amino functionality while the carboxylic acid group participates in coupling reactions and esterification processes. The compound serves as a versatile intermediate in pharmaceutical synthesis, particularly in the construction of complex molecules requiring selective functional group manipulation. Research applications span medicinal chemistry, where benzothiazole derivatives demonstrate diverse biological activities including antimicrobial, anticancer, and enzyme inhibitory properties.

The compound's utility in chemical research extends to its role as a building block for more elaborate molecular architectures. The carboxylic acid functionality enables amide bond formation through standard peptide coupling protocols, while the protected amino group can be selectively deprotected to reveal reactive amine functionality for further derivatization. This strategic combination of functional groups makes the compound particularly valuable in combinatorial chemistry approaches and library synthesis efforts. Contemporary research continues to explore novel applications of this compound in materials science, where benzothiazole derivatives contribute to the development of fluorescent probes, organic semiconductors, and coordination complexes.

Table 2: Research Applications and Functional Utility

Application Area Specific Use Functional Group Involved
Pharmaceutical Synthesis Intermediate for drug development Both carboxylic acid and protected amine
Peptide Chemistry Building block for modified peptides Carboxylic acid for coupling
Protective Group Chemistry Selective amine protection strategy tert-butoxycarbonyl group
Heterocyclic Chemistry Benzothiazole core modification Entire molecular framework
Materials Science Fluorescent probe development Benzothiazole aromatic system

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-benzothiazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4S/c1-13(2,3)19-12(18)15-11-14-8-5-4-7(10(16)17)6-9(8)20-11/h4-6H,1-3H3,(H,16,17)(H,14,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMAATCOHUYHORT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC2=C(S1)C=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373519
Record name 2-[(tert-Butoxycarbonyl)amino]-1,3-benzothiazole-6-carboxylic acid
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Molecular Weight

294.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

225525-50-8
Record name 2-[[(1,1-Dimethylethoxy)carbonyl]amino]-6-benzothiazolecarboxylic acid
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Record name 2-[(tert-Butoxycarbonyl)amino]-1,3-benzothiazole-6-carboxylic acid
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Record name 225525-50-8
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-N-Boc-amino-4-benzothiazole-6-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-N-Boc-amino-4-benzothiazole-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Di-tert-butyl dicarbonate (Boc2O): Used for the protection of the amino group.

    Trifluoroacetic acid (TFA): Used for the deprotection of the Boc group.

    Carbodiimides (e.g., EDC, DCC): Used for the activation of the carboxylic acid group in coupling reactions.

Major Products Formed

    Amides: Formed through coupling reactions with amines.

    Esters: Formed through coupling reactions with alcohols.

    Deprotected Amines: Formed through the removal of the Boc protecting group.

Scientific Research Applications

2-N-Boc-amino-4-benzothiazole-6-carboxylic acid has various applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in the study of enzyme mechanisms and protein-ligand interactions.

    Material Science: The compound can be used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-N-Boc-amino-4-benzothiazole-6-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The active amine can then interact with its molecular target, such as an enzyme or receptor, to exert its biological effect .

Comparison with Similar Compounds

Key Observations :

  • Protecting Group Stability : The Boc group in the target compound offers superior stability under acidic conditions compared to the acetamido group, which is prone to hydrolysis in acidic or basic environments . This makes the Boc derivative preferable in syntheses requiring acid-mediated steps.
  • Solubility : The bulky Boc group enhances lipophilicity, improving solubility in organic solvents, whereas the acetamido analog may exhibit mixed solubility due to its polar amide group.
  • Reactivity: The free amine in 2-amino-4-benzothiazole-6-carboxylic acid allows direct functionalization but limits its utility in multi-step syntheses without protection .

This compound

Boc Protection : Introduction of the Boc group via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Cyclization : Formation of the benzothiazole core using thiocyanate reagents (e.g., KSCN/Br₂ in acetic acid) .

Deprotection/Hydrolysis : Selective hydrolysis of ester groups to yield the carboxylic acid functionality .

2-Acetamidobenzo[d]thiazole-6-carboxylic acid

As described in :

Reduction : Nitro intermediates reduced with SnCl₂ under ultrasound irradiation (85% yield).

Acetylation : Amine protection with acetic anhydride (78% yield).

Ester Hydrolysis : Base-mediated hydrolysis to carboxylic acid (98% yield) .

Reactivity Comparison :

  • The Boc-protected amine resists cleavage during acid-catalyzed reactions (e.g., TFA treatment), whereas the acetamido group is susceptible to hydrolysis under similar conditions.
  • Both compounds undergo decarboxylation at elevated temperatures, but the Boc derivative exhibits greater thermal stability due to steric shielding .

Research Findings and Future Perspectives

Recent studies highlight the Boc derivative’s utility in synthesizing BTK (Bruton’s tyrosine kinase) inhibitors , where its stability under acidic conditions permits sequential deprotection and coupling . In contrast, the acetamido analog’s shorter synthesis route (e.g., 5 steps vs. 7 for Boc) makes it cost-effective for high-throughput applications .

Biological Activity

Chemical Structure and Properties

2-N-Boc-amino-4-benzothiazole-6-carboxylic acid is a compound characterized by the molecular formula C₁₃H₁₄N₂O₄S and a molecular weight of approximately 294.33 g/mol. It features a benzothiazole moiety, which is a fused ring structure comprising both benzene and thiazole rings. The tert-butyloxycarbonyl (Boc) protecting group on the amino group enhances its utility in organic synthesis, particularly in peptide synthesis where it can be selectively removed under mild acidic conditions.

Biological Activity

The biological activity of this compound has been investigated in various contexts, primarily due to its potential as a therapeutic agent. The compound's structure suggests it could act on multiple biological targets, making it a candidate for drug development.

Key Biological Activities:

  • Enzyme Inhibition: The compound has shown potential as an inhibitor of several enzymes, which may contribute to its therapeutic effects against diseases such as cancer and inflammation .
  • Antiproliferative Effects: Preliminary studies indicate that compounds related to benzothiazoles exhibit antiproliferative properties against various cancer cell lines, suggesting that this compound may have similar effects .
  • Calcium Channel Modulation: Some derivatives of benzothiazoles have been reported to act as calcium channel antagonists, which could be relevant for cardiovascular applications .

Research Findings and Case Studies

1. Synthesis and Evaluation of Biological Activity

Recent studies have synthesized various analogs of benzothiazoles, including this compound, to evaluate their biological activities. For instance, researchers have focused on the antiproliferative effects of these compounds against breast cancer cell lines. The results indicated that certain derivatives exhibited significant growth inhibition compared to controls .

2. Interaction Studies

Interaction studies are crucial for understanding the biological implications of this compound. These studies often involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes.
  • Mechanistic Pathway Analysis: Investigating how the compound influences cellular pathways related to disease progression.

3. Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds. The following table summarizes key features and activities:

Compound NameMolecular FormulaKey FeaturesBiological Activity
2-Aminobenzothiazole-6-carboxylic acidC₈H₆N₂O₂SLacks Boc protection; simpler structureModerate antiproliferative activity
Benzothiazole-2-carboxylic acidC₉H₇N₁O₂SNo amino group; used in similar applicationsLimited enzyme inhibition
4-AminobenzothiazoleC₉H₈N₂SAmino group at different positionStronger enzyme inhibition

This comparative analysis highlights how the presence of the Boc group in this compound enhances its reactivity and potential biological applications compared to its analogs.

Q & A

Q. What are the standard synthetic routes for preparing 2-N-Boc-amino-4-benzothiazole-6-carboxylic acid, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amino group on a benzothiazole scaffold, followed by carboxylation at the 6-position. Key intermediates (e.g., 2-amino-4-benzothiazole derivatives) are characterized via 1H^1H-NMR, 13C^{13}C-NMR, and mass spectrometry to confirm regioselectivity and purity. For example, molecular weight validation (294.33 g/mol) aligns with theoretical calculations . Post-synthetic modifications, such as deprotection of the Boc group, require monitoring by HPLC to assess reaction completion.

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:
  • NMR Spectroscopy : 1H^1H-NMR identifies proton environments (e.g., Boc-group methyl protons at ~1.4 ppm), while 13C^{13}C-NMR confirms carbonyl carbons (e.g., Boc carbonyl at ~155 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]+^+ at m/z 295.3) .
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What safety precautions are necessary when handling this compound in the laboratory?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use a NIOSH-approved N95 respirator if airborne dust is generated .
  • Engineering Controls : Perform reactions in a fume hood to minimize inhalation risks. Avoid open handling near ignition sources due to potential decomposition products (e.g., carbon oxides) .
  • Spill Management : Collect spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. How should this compound be stored to ensure long-term stability?

  • Methodological Answer : Store in sealed, light-resistant containers at 2–8°C in a desiccator. The Boc group is moisture-sensitive, and degradation can occur if exposed to humid conditions. Avoid proximity to strong oxidizers (e.g., peroxides) to prevent exothermic reactions .

Advanced Research Questions

Q. How can this compound serve as a building block in designing kinase inhibitors or antimicrobial agents?

  • Methodological Answer : The benzothiazole core is a privileged scaffold in medicinal chemistry. For example:
  • Kinase Inhibitors : The carboxylic acid group at position 6 enables conjugation to pharmacophores via amide coupling. In silico docking studies (e.g., using AutoDock Vina) can predict binding affinity to ATP-binding pockets .
  • Antimicrobial Agents : Structural analogs (e.g., 2-aminobenzothiazoles) have shown activity against Mycobacterium tuberculosis. Bioisosteric replacement of the Boc group with acyl moieties may enhance membrane permeability .

Q. How can researchers resolve contradictions in spectral data during characterization?

  • Methodological Answer : Discrepancies between expected and observed NMR signals often arise from tautomerism or residual solvents. Strategies include:
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1H^1H-1H^1H and 1H^1H-13C^{13}C couplings.
  • DSC/TGA : Differential scanning calorimetry identifies polymorphic forms affecting spectral profiles.
  • Control Experiments : Compare spectra with Boc-deprotected analogs to isolate signal contributions .

Q. What strategies optimize the coupling efficiency of this compound in peptide synthesis?

  • Methodological Answer :
  • Activation Reagents : Use HATU or EDCI/HOBt for carboxylate activation, minimizing racemization.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility. Monitor reaction progress via LC-MS to detect premature deprotection.
  • Temperature Control : Maintain 0–4°C during coupling to suppress side reactions .

Q. How does the compound’s stability vary under acidic vs. basic conditions?

  • Methodological Answer :
  • Acidic Conditions (pH <3) : Rapid Boc deprotection occurs, releasing tert-butanol and CO2_2. Monitor by TLC (silica gel, ethyl acetate/hexane).
  • Basic Conditions (pH >10) : The carboxylic acid group may undergo saponification, forming a carboxylate salt. Stability assays (e.g., 24-hour exposure in NaOH) followed by HPLC quantify degradation .

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